1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSXKWURSTSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Aminomethyl Phenyl Piperidine 4 Carboxamide
Primary Synthetic Routes for the Core 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide Structure
The construction of the this compound core typically involves a convergent synthesis strategy, where the piperidine (B6355638) and phenyl moieties are first assembled, followed by the elaboration of the aminomethyl group.
Strategic Application of Key Precursors and Building Blocks in Synthesis
A plausible and efficient synthetic approach commences with the nucleophilic aromatic substitution (SNAr) reaction between a readily available phenyl precursor and a piperidine building block. A key starting material for the phenyl component is 4-fluorobenzonitrile. The fluorine atom serves as a good leaving group, activated towards nucleophilic attack by the electron-withdrawing nitrile group. The piperidine component is piperidine-4-carboxamide, which provides the pre-formed carboxamide functionality at the desired position.
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. This initial step yields the intermediate, 1-(4-cyanophenyl)piperidine-4-carboxamide.
The subsequent and final step in the synthesis of the core structure is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most common and effective method for this transformation. ijaerd.org Various catalyst systems can be employed, with Raney nickel being a cost-effective and efficient choice. ijaerd.org Other catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) can also be utilized. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. The successful reduction of the nitrile furnishes the target molecule, this compound.
An alternative approach could involve starting with a precursor where the aminomethyl group is already present in a protected form, such as a p-nitrophenyl derivative. The synthesis would then involve the coupling of 4-nitrophenyl halide with piperidine-4-carboxamide, followed by the reduction of the nitro group to an amine.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis is highly dependent on the optimization of reaction conditions for both the SNAr and the reduction steps.
For the nucleophilic aromatic substitution, the choice of base, solvent, and temperature plays a critical role. Stronger bases like sodium hydride can lead to faster reaction rates but may require anhydrous conditions. Potassium carbonate is a milder and more practical choice for larger-scale synthesis. Reaction temperatures are typically elevated to facilitate the substitution, often in the range of 80-120 °C.
Derivatization Strategies for the Piperidine Ring System
The piperidine ring of this compound offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships.
N-Substitution Modifications on the Piperidine Nitrogen
While the piperidine nitrogen in the parent compound is already substituted with the aminomethylphenyl group, further derivatization at this position is not feasible without cleaving the existing C-N bond, which would fundamentally alter the core structure. However, in the synthesis of analogues, the choice of the aryl group attached to the piperidine nitrogen is a key point of diversification. For instance, using different substituted fluorobenzonitriles in the initial SNAr reaction would lead to a library of compounds with varied substitution patterns on the phenyl ring.
Substitutions at the Piperidine Carboxamide Moiety
The carboxamide group at the 4-position of the piperidine ring is a prime target for derivatization.
N-Alkylation and N-Arylation of the Carboxamide: The amide nitrogen can be alkylated or arylated to introduce further diversity. This can be achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base. However, a significant challenge in this approach is the potential for competing reactions at the more nucleophilic aminomethyl group on the phenyl ring. To achieve selective N-alkylation or N-arylation of the carboxamide, a protecting group strategy for the aminomethyl group would be necessary. For example, the aminomethyl group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) before carrying out the desired modification on the carboxamide.
Amide Exchange Reactions: The primary amide can be converted to secondary or tertiary amides through amide exchange or hydrolysis followed by coupling with a desired amine. Amide hydrolysis would yield the corresponding carboxylic acid, 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylic acid. This carboxylic acid can then be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or HATU. nih.gov This approach offers a highly versatile method for introducing a vast array of substituents at this position.
Reduction of the Carboxamide: The carboxamide group can be reduced to an aminomethyl group, yielding a diamine derivative. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). Again, protection of the existing aminomethyl group would be crucial to prevent unwanted side reactions.
Modifications of the Phenyl Ring and Aminomethyl Group
The phenyl ring and the aminomethyl substituent provide additional opportunities for chemical modification to fine-tune the properties of the molecule.
Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation and acylation. The piperidine moiety is an activating group and will direct incoming electrophiles to the ortho and para positions relative to the point of attachment. However, since the para position is already occupied, substitution would be expected to occur at the ortho positions. Common reagents for these transformations include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation, and a mixture of nitric acid and sulfuric acid for nitration. researchgate.net The presence of the aminomethyl group, which is also an activating group, would further enhance the reactivity of the ring. Selective substitution might be challenging, and a mixture of products could be obtained. Again, a protecting group strategy for the aminomethyl group might be necessary to control the regioselectivity and prevent side reactions.
Derivatization of the Aminomethyl Group: The primary amine of the aminomethyl group is a versatile handle for a variety of chemical transformations.
N-Alkylation and N-Acylation: The aminomethyl group can be readily alkylated or acylated to introduce a wide range of substituents. wikipedia.orgyoutube.com Alkylation can be achieved using alkyl halides in the presence of a base. wikipedia.org Acylation can be performed using acyl chlorides or anhydrides. youtube.com These reactions allow for the introduction of various lipophilic or polar groups to modulate the compound's properties. It is important to note that the piperidine nitrogen is a tertiary amine and generally less reactive towards alkylation and acylation compared to the primary aminomethyl group. However, careful control of reaction conditions may be needed to ensure selectivity.
Reductive Amination: The aminomethyl group can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form secondary or tertiary amines. This method provides a straightforward way to introduce a wide variety of substituents.
Formation of Ureas, Thioureas, and Sulfonamides: The primary amine can be converted to ureas, thioureas, and sulfonamides by reacting with isocyanates, isothiocyanates, and sulfonyl chlorides, respectively. These functional groups can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule.
Chemical Transformations of the Aminomethyl Functionality
The primary amine of the aminomethyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds. Common transformations include acylation, sulfonylation, alkylation, and reductive amination.
Acylation and Sulfonylation: The aminomethyl group can be readily acylated with various acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation and Reductive Amination: Direct alkylation of the aminomethyl group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form secondary or tertiary amines. nih.gov
The table below details some common transformations of the aminomethyl group.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetamide |
| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide |
| Reductive Amination | Acetone, NaBH(OAc)3 | Isopropylamine |
| Michael Addition | Acrylonitrile | Cyanoethylated amine |
This table provides examples of common chemical transformations for primary amines.
Parallel Synthesis Approaches and Combinatorial Library Generation for this compound Analogues
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large, focused libraries of analogues based on the this compound scaffold. nih.govnih.gov These approaches are instrumental in efficiently exploring the chemical space around a lead compound to identify derivatives with improved properties. uniroma1.itcombichemistry.com
In a typical parallel synthesis workflow, a common intermediate is dispensed into an array of reaction vessels. uzh.ch Different building blocks are then added to each vessel to introduce diversity at specific points of the molecule. For the target compound, a key intermediate could be a protected version of the 1-(4-aminophenyl)piperidine-4-carboxamide (B1284894) core. This allows for diversification at the aromatic amine.
Combinatorial Library Design: The design of a combinatorial library often starts with a pharmacophore model or the structure of a known active compound. nih.gov For the this compound scaffold, diversity can be introduced at three main points:
Aromatic Ring: By using a variety of substituted anilines in the initial synthetic steps.
Aminomethyl Group: Through parallel reductive amination with a library of aldehydes and ketones.
Carboxamide Nitrogen: By reacting a piperidine-4-carboxylic acid precursor with a library of amines.
Computational tools can be employed to design libraries with optimal diversity and drug-like properties. nih.govkubinyi.de High-throughput purification and analysis techniques are then used to manage the large number of compounds produced. nih.gov
The following table outlines a potential combinatorial library generation strategy.
| Scaffold Position for Diversification | Class of Building Block | Number of Building Blocks | Resulting Library Size |
| Aromatic Ring Substituent | Substituted 4-nitro-fluorobenzenes | 10 | 10 |
| Aminomethyl Group | Aldehydes/Ketones | 20 | 200 (10 x 20) |
| Carboxamide Functionality | Primary/Secondary Amines | 15 | 3000 (200 x 15) |
This table illustrates a hypothetical combinatorial library design and the exponential increase in the number of compounds that can be generated.
Structure Activity Relationship Sar Studies of 1 4 Aminomethyl Phenyl Piperidine 4 Carboxamide Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological activity of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide derivatives is intricately linked to the specific arrangement and properties of its three main structural components: the piperidine (B6355638) ring, the N-phenyl substituent, and the C-4 carboxamide group. SAR studies on analogous compounds reveal that modifications to each of these regions can significantly modulate potency, selectivity, and receptor interaction.
The piperidine moiety serves as a central scaffold, and its substitution pattern is a key determinant of pharmacological potency. In related N-arylpiperidine-3-carboxamide series, SAR exploration has demonstrated that even minor alterations to this ring can lead to significant changes in activity. For instance, the introduction of substituents can influence the conformation of the ring and its interaction with target proteins.
In studies of 4-azaindole-2-piperidine derivatives, a ten-fold increase in potency was observed upon introducing unsaturation into the piperidine ring. dndi.org This suggests that altering the geometry and rigidity of the piperidine scaffold can enhance binding affinity. Conversely, replacing the piperidine ring with an acyclic or morpholine (B109124) analog often results in a complete loss of activity, highlighting the essential structural role of the intact piperidine heterocycle. dndi.org Furthermore, substitutions at the nitrogen atom of the piperidine ring can drastically affect affinity; for example, in one series of σ1 receptor ligands, a small methyl group at the piperidine nitrogen resulted in high affinity, whereas larger ethyl or tosyl groups led to reduced affinity. nih.gov
| Ring Modification | Scaffold | Effect on Activity | Reference |
| Unsaturation | 4-Azaindole-2-piperidine | ~10-fold increase in potency | dndi.org |
| Ring Replacement (Morpholine) | 4-Azaindole-2-piperidine | Loss of activity | dndi.org |
| N-Methyl Substitution | 4-(2-aminoethyl)piperidine | High σ1 receptor affinity | nih.gov |
| N-Ethyl/N-Tosyl Substitution | 4-(2-aminoethyl)piperidine | Reduced σ1 receptor affinity | nih.gov |
The 1-phenyl group is crucial for orienting the molecule within the binding pocket of its biological target. Modifications to this aromatic ring directly impact receptor interactions through steric, electronic, and hydrophobic effects. Studies on various 4-phenylpiperidine (B165713) and N-arylpiperazine analogs have consistently shown that the position and nature of substituents on the phenyl ring are critical for activity. nih.gov
For example, in a series of (S)-phenylpiperidines targeting dopamine (B1211576) receptors, substituents with a high group dipole moment in the 3-position (meta) of the phenyl ring were found to be highly active. nih.gov In another study on farnesyltransferase inhibitors, the position of a bromo substituent on the C-4 phenyl ring was critical; a 2-bromo derivative was three times more potent than the 3-bromo parent compound, while a 4-bromo analog lost activity entirely. researchgate.net These findings suggest that the phenyl ring and its substituents engage in specific interactions, such as hydrophobic contacts with residues like Val702, Leu764, and Ala719, which contribute significantly to potency and specificity. researchgate.net
| Phenyl Ring Substituent | Position | Scaffold | Impact on Activity | Reference |
| High Dipole Moment Group | 3- (meta) | (S)-Phenylpiperidine | High in vivo activity | nih.gov |
| Bromo | 2- (ortho) | 4-Phenylpiperidine | 3-fold increase in potency vs. 3-bromo | researchgate.net |
| Bromo | 4- (para) | 4-Phenylpiperidine | Loss of activity | researchgate.net |
The carboxamide group at the C-4 position of the piperidine ring is a key functional group, often acting as a critical hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in the receptor binding site. For instance, in one study of N-aryl-piperidine-4-carboxamide derivatives, the nitrogen of the amide group was found to form a vital hydrogen bond with a glutamate (B1630785) residue (Glu397) within a hydrophobic pocket of the target protein. researchgate.net
The structural integrity of the amide bond is often essential for maintaining the biological profile. The piperine (B192125) molecule, which contains a piperidine ring linked via an amide bond, serves as an example where this structural feature is important for its array of biological activities. nih.gov Bioisosteric replacement of the amide group can be explored, but such modifications must preserve the key hydrogen bonding interactions to maintain activity. dndi.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For piperidine carboxamide derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide compound optimization. researchgate.net
These models provide insights into how different physicochemical properties contribute to the activity of the compounds. For instance, QSAR studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors revealed the importance of steric, electrostatic, and hydrophobic fields for potent inhibition. researchgate.net The models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that bulky substituents are favored in one region (sterically favorable, often shown as green contours), while electronegative groups are preferred in another (electrostatic-negative favorable, red contours). Such insights allow medicinal chemists to rationally design new derivatives with enhanced potency before undertaking their synthesis. researchgate.netdntb.gov.ua
Stereochemical Considerations and Their Impact on Pharmacological Profiles
Stereochemistry is a critical factor in the pharmacology of chiral piperidine derivatives. Since biological systems, such as receptors and enzymes, are chiral, they can differentiate between the enantiomers of a drug. nih.gov As a result, the two enantiomers of a chiral compound can exhibit significant differences in potency, efficacy, and metabolic stability.
In the development of piperidine-based farnesyltransferase inhibitors, it was discovered that only the (+)-enantiomers showed potent activity, while the (−)-enantiomers were significantly weaker. researchgate.net Similarly, for rigid (S)-phenylpiperidine analogs, the trans isomers displayed a pharmacological profile consistent with dopamine autoreceptor antagonism, whereas the corresponding cis isomers were inactive. nih.gov These differences arise because only one enantiomer can achieve the optimal three-dimensional orientation required for effective binding to the target protein. Therefore, controlling the stereochemistry is paramount in the design and synthesis of potent and selective this compound derivatives.
Preclinical Biological Evaluation of 1 4 Aminomethyl Phenyl Piperidine 4 Carboxamide and Its Analogues
In Vivo Preclinical Studies in Animal Models (Non-Human)
Several analogues of 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide have been evaluated in non-human animal models to assess their in vivo efficacy.
A 1,4-substituted piperidine (B6355638) derivative, identified as a potent and selective T-type calcium channel antagonist, demonstrated a robust reduction in the number and duration of seizures in a rat genetic model of absence epilepsy. This compound also showed good efficacy in rodent models of essential tremor and Parkinson's disease, with a wide margin between its effects on the central nervous system and any peripheral effects.
Derivatives of piperidine-4-carboxamide have been evaluated in mice for their analgesic properties, demonstrating their potential to relieve pain.
In the context of cancer, an inhibitor of the β-catenin/TCF4 interaction was tested in a colon cancer patient-derived xenograft (PDX) mouse model. The study found that tumors with higher levels of β-catenin expression were more sensitive to the treatment.
An orally available SARS-CoV-2 PLpro inhibitor provided robust efficacy in a mouse-adapted model of COVID-19 infection, reducing viral replication in the lungs.
Assessment of Pharmacological Effects
While specific preclinical data on the analgesic and central nervous system (CNS) efficacy of this compound is not extensively available in the public domain, the broader class of piperidine derivatives has been widely investigated for these properties.
Analgesic Activity via Tail Immersion Assay:
The tail immersion assay is a standard method to evaluate the central analgesic effects of compounds. Although direct studies on this compound are not reported, research on other piperidine derivatives has demonstrated significant analgesic potential. For instance, various synthetic quaternary salts of alkyl piperidines have shown varying degrees of analgesic activity in the tail immersion test when compared to the standard drug pethidine. pjps.pk Similarly, other studies on piperidine derivatives have reported significant analgesic effects, suggesting that the piperidine scaffold is a promising framework for the development of new pain therapeutics. nih.govresearchgate.net
CNS Efficacy:
Evaluation in Specific Disease Models
Antimalarial Activity:
A significant body of research has focused on the antimalarial potential of piperidine carboxamides. A phenotypic screening of a compound library identified a piperidine carboxamide, SW042, with potent activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum. mmv.orgmalariaworld.org Further optimization of this series led to the development of analogues with enhanced efficacy.
A study on 1,4-disubstituted piperidine derivatives, which are structurally related to this compound, demonstrated potent antimalarial activity. researchgate.netnih.gov Several compounds from this series exhibited nanomolar activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Analogues
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |
|---|---|---|
| 12a | - | 11.6 |
| 12d | 13.64 | - |
| 13b | 4.19 | 13.30 |
| Chloroquine | 22.38 | 134.12 |
Data sourced from Molecules (2020) nih.gov
Antileishmanial Models:
The therapeutic potential of piperidine derivatives extends to other parasitic diseases, including leishmaniasis. While direct evaluation of this compound in antileishmanial models is not documented, studies on related structures are informative. A novel series of ester and carbamate (B1207046) derivatives of piperidine were synthesized and evaluated against Leishmania amazonensis. nih.gov Although these compounds were less potent than the standard drug amphotericin B, a nitro derivative from the series displayed the highest activity with an IC₅₀ of 17.24 μM and low toxicity against human cells. nih.gov Another study on 1-aryl-1H-pyrazole-4-carboximidamides, which share some structural similarities, also reported promising antileishmanial activity. researchgate.net
Elucidation of Mechanism of Action (MoA)
Understanding the mechanism of action is paramount for the rational design of more effective and safer drugs. Research into the MoA of this compound and its analogues has provided valuable insights, particularly in the context of their antimalarial activity.
Investigation of Downstream Signaling Pathways and Cellular Responses
The inhibition of the Plasmodium falciparum proteasome by piperidine carboxamides disrupts the parasite's ubiquitin-proteasome system (UPS). The UPS is a critical regulator of protein quality control and is essential for various cellular processes, including cell cycle progression. plos.orgscispace.com By inhibiting the proteasome, these compounds lead to an accumulation of ubiquitinated proteins, which triggers a cascade of events culminating in parasite death.
The disruption of proteostasis by these inhibitors has been shown to synergize with other antimalarial agents, including artemisinin. mmv.orgplos.org This suggests that the cellular stress induced by proteasome inhibition enhances the efficacy of other drugs that act through different mechanisms. The cellular response to proteasome inhibition in P. falciparum includes a blockage of parasite development at various stages of the intra-erythrocytic developmental cycle. plos.org
Computational Chemistry and in Silico Approaches for 1 4 Aminomethyl Phenyl Piperidine 4 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the strength and nature of the interaction. For 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide and its analogs, docking studies are crucial for elucidating how the molecule fits into the binding pocket of its biological targets.
Research on analogous piperidine-based structures has demonstrated the utility of this approach across various target classes, including kinases, G protein-coupled receptors (GPCRs), and metalloenzymes. frontiersin.orgnih.gov For instance, in studies involving piperidine (B6355638) carboxamide derivatives targeting enzymes like carbonic anhydrase, docking simulations have successfully identified key interactions within the active site. nih.govresearchgate.net These interactions typically involve:
Hydrogen Bonding: The carboxamide and aminomethyl groups of the compound are potent hydrogen bond donors and acceptors. Docking studies predict that these moieties form critical hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in the target's binding site. mdpi.comnih.gov
Hydrophobic Interactions: The phenyl ring and the piperidine scaffold often engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Val, Leu, Phe), which are essential for anchoring the ligand within the binding pocket. nih.gov
Ionic or Salt Bridge Interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enabling it to form strong salt bridge interactions with acidic residues like aspartate or glutamate (B1630785), as seen in studies of ligands binding to the sigma-1 receptor (S1R). nih.gov
These simulations provide a static snapshot of the most probable binding pose, which serves as a foundational hypothesis for further investigation and for designing derivatives with improved affinity and specificity.
Table 1: Predicted Interactions for Piperidine-4-Carboxamide Scaffolds with Various Protein Targets
| Target Class | Key Interacting Residues (Examples) | Type of Interaction | Reference Moiety |
| Kinases | CYS, GLU, SER | Hydrogen Bond, π-π Stacking | Aminopyrimidine, Carboxamide |
| Sigma-1 Receptor | GLU, ASP, PHE | Salt Bridge, π-cation | Piperidine Nitrogen |
| Carbonic Anhydrases | THR, HIS, ZN2+ | Hydrogen Bond, Metal Coordination | Sulfonamide (on analog) |
| CCR5 | (Not specified) | (Not specified) | Carboxamide, Sulfonamide |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
While molecular docking provides a valuable static model, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, exploring its conformational flexibility and stability over time. mdpi.com By simulating the movements of atoms and molecules, MD can validate the binding poses predicted by docking and reveal the persistence of key interactions. rsc.org
For a compound like this compound, MD simulations are used to:
Assess Complex Stability: The stability of the protein-ligand complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the simulation period. mdpi.com Low and stable RMSD values suggest that the ligand remains securely bound in its predicted pose. nih.govresearchgate.net
Analyze Interaction Persistence: MD trajectories allow researchers to monitor the durability of hydrogen bonds and other interactions. This analysis can distinguish between transient contacts and stable interactions that are critical for maintaining the bound state. acs.org
Explore Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture subtle conformational adjustments ("induced fit") that occur upon ligand binding, providing a more accurate representation of the binding event. mdpi.com
Studies on related piperidine and carboxamide derivatives have successfully used MD simulations, often on timescales of nanoseconds, to confirm the stability of docked complexes and to gain a deeper understanding of the dynamic interplay between the ligand and its target. nih.govnih.govnih.gov
Table 2: Representative Parameters and Findings from MD Simulations of Ligand-Protein Complexes
| Parameter | Typical Value/Observation | Significance |
| Simulation Time | 50-100 nanoseconds | Allows for sufficient exploration of local conformational space. |
| RMSD of Ligand | < 2.0 Å (stable) | Indicates the ligand does not diffuse away from the binding pocket. mdpi.com |
| RMSD of Protein Cα | < 2.5 Å (stable) | Suggests the overall protein fold is maintained upon ligand binding. mdpi.com |
| Hydrogen Bond Occupancy | > 60% | Confirms the persistence of key hydrogen bonding interactions over time. nih.gov |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. mdpi.com This model serves as a 3D query for virtual screening of compound libraries to find novel molecules with the desired activity or as a template for designing new derivatives. frontiersin.org
For this compound, a pharmacophore model would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.
A Hydrogen Bond Donor: The amide N-H and the primary amine N-H2.
A Positive Ionizable Feature: The piperidine nitrogen, which is likely protonated at physiological pH.
An Aromatic Ring: The phenyl group.
A Hydrophobic Feature: The piperidine ring itself.
Computational studies on ligands for targets like the sigma-1 receptor have shown that piperidine-containing compounds share common pharmacophoric elements with other known ligands, such as a basic nitrogen center and hydrophobic regions, which are crucial for high-affinity binding. nih.govacs.org By understanding these key features, medicinal chemists can rationally modify the scaffold of this compound to optimize its interactions with a target and improve its pharmacological profile.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Binding |
| Aromatic Ring (AR) | Phenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Carboxamide oxygen | Interaction with donor residues (e.g., Ser, Thr, Asn) |
| Hydrogen Bond Donor (HBD) | Carboxamide N-H, Aminomethyl N-H2 | Interaction with acceptor residues (e.g., Asp, Glu) |
| Positive Ionizable (PI) | Piperidine nitrogen | Salt bridge formation with acidic residues (e.g., Asp, Glu) |
| Hydrophobic (HY) | Piperidine aliphatic ring | Van der Waals interactions with nonpolar pockets |
In Silico Prediction of Compound Selectivity and Specificity
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. In silico methods are highly effective for predicting the selectivity and specificity of a drug candidate like this compound.
Computational strategies for predicting selectivity include:
Differential Docking: The compound is docked into the binding sites of its primary target as well as a panel of related proteins (e.g., different kinase subtypes, receptor isoforms) or known off-targets. nih.gov A significant preference in binding energy or docking score for the intended target suggests good selectivity. nih.gov
Comparative Interaction Analysis: The binding poses and interaction patterns of the compound across different targets are compared. Selectivity can often be attributed to specific interactions with non-conserved residues that are unique to the primary target's binding site. mdpi.comrsc.org
Pharmacokinetic and Toxicity Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess whether a compound is likely to interact with metabolic enzymes (like Cytochrome P450s) or other proteins that could lead to adverse effects, providing an early-stage filter for compounds with poor specificity. researchgate.net
For example, studies on inhibitors targeting specific carbonic anhydrase isoforms have shown that modifying peripheral parts of the molecule can exploit subtle differences in the active site, leading to high selectivity for tumor-associated isoforms over ubiquitously expressed ones. mdpi.comnih.gov Similar computational approaches can be applied to guide the optimization of this compound towards a desired selectivity profile.
Future Research Directions and Therapeutic Potential of 1 4 Aminomethyl Phenyl Piperidine 4 Carboxamide
Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity
Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the targeted modification of a lead compound to improve its pharmacological profile. For 1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide, a systematic structure-activity relationship (SAR) study could unlock analogues with superior potency and selectivity for specific biological targets. This involves strategically modifying the three main structural components of the molecule: the aminomethylphenyl moiety, the central piperidine (B6355638) ring, and the piperidine-4-carboxamide group.
Key areas for structural modification include:
Aminomethylphenyl Moiety: Altering the substitution pattern on the phenyl ring (e.g., adding electron-withdrawing or donating groups) could influence binding affinity and pharmacokinetic properties. The position of the aminomethyl group could also be varied to explore the spatial requirements of the target's binding pocket.
Piperidine Ring: Introducing substituents on the piperidine ring can create chiral centers, which may lead to stereoisomers with different biological activities and selectivities. thieme-connect.comresearchgate.net Such modifications can also conformationally constrain the molecule, locking it into a more active shape. nih.gov
Carboxamide Group: The amide portion of the molecule is a critical interaction point. Modifying the amide nitrogen with various alkyl or aryl groups can significantly impact target engagement and selectivity. For instance, studies on other piperidine-4-carboxamide series have shown that substituting the amide nitrogen with different cyclic or linear groups dramatically affects affinity for targets like sigma receptors. molbnl.it
A focused library of analogues could be synthesized to probe these structural variations. The goal would be to enhance desirable properties such as target affinity, cell permeability, and metabolic stability, while minimizing off-target effects. enamine.net
Table 1: Proposed Rational Design Strategies for Analogues
| Molecular Scaffold Component | Proposed Modification Strategy | Desired Outcome |
|---|---|---|
| Aminomethylphenyl Group | Substitution on the phenyl ring (e.g., halogens, methoxy (B1213986) groups) | Modulate lipophilicity and electronic properties to enhance binding and pharmacokinetics. |
| Isomeric repositioning of the aminomethyl linker | Probe optimal geometry for target interaction. | |
| Piperidine Core | Introduction of alkyl or fluoro groups at the 3-position | Induce conformational rigidity; improve metabolic stability and potency. thieme-connect.com |
| Replacement with alternative heterocyclic rings (e.g., pyrrolidine) | Evaluate the necessity of the six-membered ring for activity. nih.gov | |
| Carboxamide Moiety | Substitution on the amide nitrogen (e.g., benzyl, substituted phenyls) | Enhance target-specific interactions and improve selectivity. molbnl.itnih.gov |
| Reversal of the amide bond (retro-amide analogue) | Investigate the importance of hydrogen bond donor/acceptor orientation. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
The piperidine and carboxamide motifs are present in a wide array of bioactive molecules, suggesting that this compound could interact with a diverse range of biological targets. nih.gov Future research should involve broad-based screening to identify its primary targets and uncover its therapeutic potential.
Based on activities reported for structurally similar compounds, potential target classes and applications include:
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-known for their activity on CNS targets. Screening against G protein-coupled receptors (GPCRs) like dopamine (B1211576), serotonin, and sigma receptors could reveal potential treatments for neuropsychiatric or neurodegenerative disorders. nih.govmolbnl.itrsc.orgnih.gov For example, related compounds have been investigated as multi-target agents for Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases. nih.govajchem-a.comnih.gov
Oncology: Certain N-arylpiperidine-3-carboxamide derivatives have been found to induce a senescence-like phenotype in melanoma cells, highlighting a potential anti-cancer application. nih.gov Furthermore, piperine-carboximidamide hybrids have been designed as multi-targeted kinase inhibitors (EGFR, BRAF, CDK2) for cancer therapy. nih.gov Screening against various cancer cell lines and kinase panels could uncover novel antiproliferative activities.
Infectious Diseases: The piperidine-4-carboxamide scaffold has been successfully utilized to develop potent inhibitors of the CCR5 co-receptor, which is used by the HIV-1 virus to enter host cells. nih.gov Additionally, pyridine (B92270) carboxamide derivatives have been identified as promising leads against Mycobacterium tuberculosis. asm.org These precedents suggest that the compound and its analogues could be explored for antiviral or antibacterial properties.
Table 2: Potential Biological Targets and Therapeutic Areas
| Potential Target Class | Specific Examples | Associated Therapeutic Area |
|---|---|---|
| GPCRs | Serotonin Receptors, Dopamine Transporter, Sigma-1 Receptor, CCR5 | Depression, Parkinson's Disease, Psychosis, HIV/AIDS nih.govmolbnl.itnih.gov |
| Enzymes | Kinases (e.g., EGFR, BRAF), Cholinesterases, Monoamine Oxidases | Cancer, Alzheimer's Disease nih.govnih.gov |
| Ion Channels | Voltage-gated sodium or calcium channels | Neuropathic Pain, Epilepsy |
| Other | Cellular Senescence Pathways | Cancer (Melanoma) nih.gov |
Advanced Mechanistic Investigations Utilizing Biophysical Techniques
Once a biological target has been identified, a deep understanding of the compound's binding mechanism is crucial for further optimization. Advanced biophysical techniques can provide detailed, quantitative insights into the molecular interactions between this compound analogues and their protein targets. nih.gov These methods are essential for confirming direct binding, determining affinity, and elucidating the thermodynamics and kinetics of the interaction. nih.govspringernature.com
Applicable biophysical techniques include:
Surface Plasmon Resonance (SPR): This technique can measure real-time binding kinetics (association and dissociation rates) and determine the binding affinity (KD) of the compound to its target protein immobilized on a sensor chip. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the protein by observing chemical shift perturbations in the protein's spectrum upon ligand binding. nih.govyoutube.com It can also confirm the binding mode and structure of the ligand-protein complex in solution. youtube.com
X-ray Crystallography: If the ligand-protein complex can be crystallized, X-ray crystallography can provide a high-resolution, three-dimensional structure of the binding site. This atomic-level information is invaluable for structure-based drug design, allowing for precise modifications to improve binding. nih.gov
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding, serving as a rapid and cost-effective method for initial hit validation. nih.govspringernature.com
By integrating these techniques, researchers can build a comprehensive picture of how the compound engages its target, guiding the rational design of next-generation molecules with improved properties. drugdiscoverychemistry.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating timelines and improving the efficiency of identifying and refining lead compounds. africansciencegroup.com These computational tools can be integrated throughout the entire discovery pipeline for this compound.
Key applications of AI/ML include:
De Novo Design and Analogue Generation: Generative AI models can design vast virtual libraries of novel analogues based on the core scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity, solubility, and low toxicity, thereby exploring a much broader chemical space than is possible with traditional methods alone. frontiersin.org
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms. These models learn from the experimental data of an initial set of synthesized analogues to predict the biological activity of new, unsynthesized compounds. This allows for the prioritization of the most promising candidates for synthesis, saving time and resources. africansciencegroup.com
ADMET Prediction: ML models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. By flagging molecules with potentially poor pharmacokinetic or safety profiles, these tools help reduce late-stage attrition. frontiersin.org
Target Identification and Binding Site Prediction: AI can analyze biological data to identify potential new targets for the compound. Furthermore, deep learning-based docking programs can predict the binding pose of a ligand to a protein structure with increasing accuracy, providing structural insights even in the absence of an experimental crystal structure.
Q & A
What are the key challenges in synthesizing 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound involves coupling a piperidine-4-carboxamide scaffold with a 4-(aminomethyl)phenyl group. Key intermediates include the protection of the amine group (e.g., using Boc or Fmoc strategies) to prevent side reactions during carboxamide formation. A critical challenge is achieving regioselectivity in the substitution of the piperidine ring, as competing reactions may lead to byproducts like N-alkylated derivatives. Optimization can involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalytic systems (e.g., HATU/DIPEA for amide coupling) .
Which analytical techniques are most reliable for structural characterization of this compound, and how can crystallographic data resolve ambiguities?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the connectivity of the piperidine ring and phenylaminomethyl group. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (C₁₃H₁₉N₃O, MW 233.32) . For resolving stereochemical uncertainties, X-ray crystallography provides definitive evidence of spatial arrangement. For example, studies on similar piperidine carboxamides (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) used crystallographic data (a = 13.286 Å, b = 9.1468 Å) to confirm chair conformations and hydrogen-bonding networks .
How can researchers design biological activity assays to evaluate this compound’s interaction with CNS targets?
Advanced Research Focus
Given the structural similarity to piperidine derivatives with CNS activity (e.g., σ receptor ligands), in vitro assays should prioritize receptor-binding studies (e.g., radioligand displacement assays for σ-1 or NMDA receptors). Dose-response curves (0.1–100 μM) and selectivity profiling against off-target receptors (e.g., dopamine D₂) are critical. For functional activity, calcium flux or electrophysiology assays in neuronal cell lines can assess modulation of ion channels. Contradictory results between binding affinity and functional efficacy may arise from allosteric effects, requiring orthogonal assays (e.g., FRET-based conformational sensors) .
What computational methods are effective in predicting the compound’s pharmacokinetic properties and reactivity?
Advanced Research Focus
Density Functional Theory (DFT) calculations can predict thermodynamic stability of tautomers or protonation states under physiological pH. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding poses with target proteins, while MD simulations (>100 ns) assess stability of ligand-receptor complexes. ADMET prediction tools (SwissADME, pkCSM) evaluate logP (~2.5), blood-brain barrier permeability, and CYP450 metabolism. For reaction path optimization, quantum chemical calculations (e.g., IRC analysis) combined with machine learning (e.g., ICReDD’s workflow) can identify transition states and reduce experimental trial-and-error .
How should researchers address discrepancies in reported biological activity data across studies?
Advanced Research Focus
Contradictions may stem from variations in assay conditions (e.g., buffer ionic strength, cell line heterogeneity) or compound purity. To resolve these:
- Validate purity via HPLC (>95%) and LC-MS to exclude degradation products.
- Replicate assays under standardized conditions (e.g., ATP levels in kinase assays).
- Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and enthalpy.
- Cross-reference with structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline derivatives) to identify SAR trends .
What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
Advanced Research Focus
Continuous-flow reactors enhance mixing efficiency and thermal control for exothermic steps (e.g., amide bond formation). Catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, can enforce stereoselectivity. For example, N-methylation of piperidine intermediates using methyl triflate under inert atmospheres minimizes racemization. Process analytical technology (PAT), like in-situ FTIR, monitors reaction progress dynamically, enabling real-time adjustments .
How can in vitro toxicity models be tailored to assess this compound’s safety profile?
Basic Research Focus
Prioritize cytotoxicity assays (MTT or LDH release) in hepatocyte (HepG2) and renal (HEK293) cell lines. Genotoxicity is evaluated via Ames test (bacterial reverse mutation) and micronucleus assays. For neurotoxicity, primary neuronal cultures or iPSC-derived neurons assess apoptosis and neurite outgrowth inhibition. Metabolic stability in liver microsomes (human/rat) identifies reactive metabolites, guiding structural modifications (e.g., replacing labile esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
